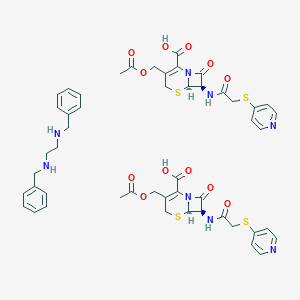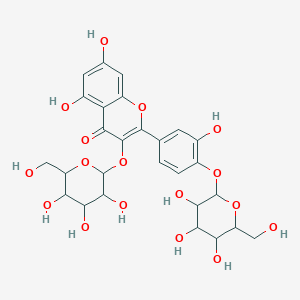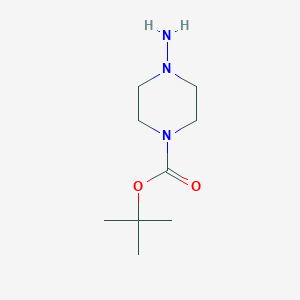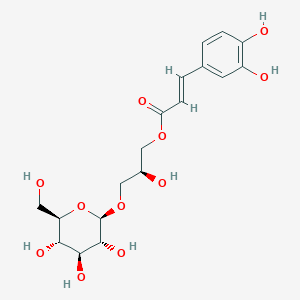
2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives closely related to the compound, such as 4-alkyl(aryl, hetaryl)-2-thioxo-5,6,7,8-tetrahydroquinoline-3-carbonitriles, involves cross-recyclization of 4-substituted 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with various reagents like 4-(cyclohex-1-en-1-yl)morpholine, alkyl halides, and cyclohexanone (Dyachenko & Dyachenko, 2008). Another approach includes the use of nanomagnetic NH2.MIL-101(Fe)/ED as a retrievable catalyst for synthesizing 2,6-diamino-4-Aryl-4H-Thiopyran-3,5-dicarbonitrile derivatives through a one-pot, four-component procedure (Moghaddam et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray crystallography. For instance, the structure of 3-(4-bromophenyl)-2,2-pentamethylene-11-(2-thienyl)-1,2,3,4,7,8,9,10-octahydropyrimido[4′,5′:4,5]thieno[2,3-b]quinoline was confirmed through this method, providing insights into the spatial arrangement of atoms within these molecules (Dyachenko & Dyachenko, 2008).
Chemical Reactions and Properties
The cross-recyclization reactions of 4-substituted 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles lead to the formation of various derivatives, indicating a versatile chemical reactivity that enables the synthesis of a broad range of compounds from a common precursor. These reactions demonstrate the compound's ability to undergo transformations that significantly alter its structure and potential functionality (Dyachenko & Dyachenko, 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of this compound under various conditions. While specific details on this compound are scarce, similar compounds' crystal structures and physical behavior have been studied to infer potential characteristics (Li et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemicals and stability under various conditions, are essential for applications in synthesis and potential industrial use. The compound's ability to participate in cross-recyclization and its interaction with catalysts like NH2.MIL-101(Fe)/ED highlight its chemical versatility and potential for creating a wide array of derivatives (Moghaddam et al., 2022).
Aplicaciones Científicas De Investigación
Synthesis of Substituted Pyridines and Thiopyrans : The synthesized compound is used for the synthesis of substituted 2-alkylthiopyridines and thieno[2,3-b]pyridines, as well as in the recyclization to yield various pyridine and thiopyran derivatives (Dyachenko, Krivokolysko, & Litvinov, 1996).
Fluorescence Properties : Some derivatives like 2,4-diamino-6-arylpyridine-3,5-dicarbonitriles are studied for their optical properties, exhibiting fluorescence in the violet region of the spectrum (Bardasov et al., 2020).
Drug Candidate Potential : These compounds have shown potential as drug candidates due to their ability to interact with protein targets and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters (Dotsenko et al., 2021).
Synthesis of Nicotinamide Derivatives : The compound is used in a three-component synthesis process to produce various nicotinamide derivatives, indicating its versatility in synthetic organic chemistry (Dyachenko et al., 2015).
Catalytic Synthesis Applications : It's used in the synthesis of 2,6-diamino-4-arylpyridine-3,5-dicarbonitrile derivatives using catalysts like magnetic NH2.MIL-101(Fe)/ED, showcasing its relevance in nanotechnology and green chemistry (Moghaddam et al., 2022).
Formation of Tetrahydroquinoline Derivatives : These compounds are used in the synthesis of various tetrahydroquinoline derivatives, further illustrating their utility in diverse chemical reactions (Dyachenko & Dyachenko, 2008).
Synthesis of Fluorinated Compounds : The compound is involved in the synthesis of novel fluorinated compounds like 1,2,4,3-triazaphospholo[1,5-a]pyridines and pyrido[1,2-b][1,2,4,5]triazaphosphinines, indicating its role in developing new fluorinated materials (Assiri et al., 2018).
Enzyme Inhibition Studies : There is research indicating its use in enzyme inhibition, particularly as a reversible covalent inhibitor of eEF2K, which is significant in medicinal chemistry (Devkota et al., 2014).
Safety And Hazards
The safety and hazards of a compound are usually determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact.
Direcciones Futuras
Future directions could involve further studies to better understand the compound’s properties, potential applications (such as in medicine or materials science), or ways to improve its synthesis.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4S/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19-13(18)9(11)6-16/h1-4,11H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJZMMYXPAJDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353918 | |
| Record name | 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
CAS RN |
208254-22-2 | |
| Record name | 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)







![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)